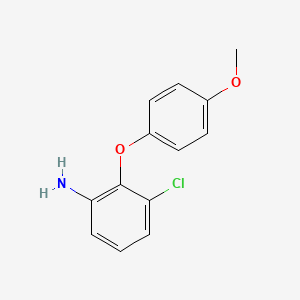

3-Chloro-2-(4-methoxyphenoxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-(4-methoxyphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2/c1-16-9-5-7-10(8-6-9)17-13-11(14)3-2-4-12(13)15/h2-8H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEPNLBBKBLCDCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=C(C=CC=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Properties of 3-Chloro-2-(4-methoxyphenoxy)aniline: A Technical Overview

For Immediate Release

[City, State] – This technical guide provides a comprehensive overview of the predicted physicochemical properties of 3-Chloro-2-(4-methoxyphenoxy)aniline. Due to the limited availability of direct experimental data for this specific compound in public databases, this document focuses on a comparative analysis with structurally related isomers and outlines the standard experimental protocols for determining these essential parameters. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound is a substituted aniline derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is fundamental for predicting its behavior in biological systems, optimizing synthesis and purification processes, and formulating it for various applications. This document serves as a foundational resource by providing estimated properties based on available data for analogous compounds and detailing the established methodologies for their empirical determination.

Predicted Physicochemical Properties

Table 1: General and Predicted Properties

| Property | This compound (Predicted/Comparative) | 3-Chloro-4-(2-methoxyphenoxy)aniline | 3-chloro-4-(3-methoxyphenoxy)aniline |

| Molecular Formula | C13H12ClNO2 | C13H12ClNO2 | C13H12ClNO2 |

| Molecular Weight | 249.69 g/mol | 249.69 g/mol | 249.69 g/mol |

| XLogP3 (Predicted) | No direct data | 3.6 | 3.6[1] |

| Monoisotopic Mass | 249.0556563 Da | 249.0556563 Da | 249.05565 Da[1] |

Table 2: Physical Properties of Related Aniline Derivatives

| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| 3-Chloro-4-methoxyaniline | 5345-54-0 | 50-55 | - | - |

| 3-Chloro-4-(4-chlorophenoxy)aniline | 24900-79-6 | 73-77 | - | - |

| 3-Chloro-2-methylaniline | 87-60-5 | 2 | 115-117 (at 10 mmHg) | 1.185 (at 25 °C)[2] |

| 3-Chloroaniline | 108-42-9 | -11 to -9 | 230-231 | 1.206 (at 25 °C)[3] |

Note: The data presented for related compounds are intended to provide a comparative context for the likely properties of this compound.

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard experimental methodologies that would be employed to determine the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.[2][4][5]

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.[2][4]

-

Procedure:

-

A small, finely powdered sample of the compound is packed into a capillary tube sealed at one end.[2][6]

-

The capillary tube is placed in the heating block of the melting point apparatus alongside a thermometer.[4]

-

The sample is heated slowly, and the temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted.[4][5] A narrow melting range (typically 0.5-1.0°C) is indicative of a pure compound.[4]

-

Boiling Point Determination

For liquid compounds, the boiling point is a key physical constant.

-

Apparatus: Small test tube (fusion tube), capillary tube, thermometer, heating bath (e.g., Thiele tube or aluminum block).[7][8][9]

-

Procedure:

-

A small amount of the liquid is placed in a fusion tube.[7]

-

A capillary tube, sealed at one end, is placed inverted into the liquid.[3][7]

-

The setup is heated, and the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.[3]

-

The boiling point is the temperature at which the liquid re-enters the capillary tube upon cooling.[3]

-

Solubility Determination

Solubility in various solvents provides information about the polarity and the presence of acidic or basic functional groups.[10][11][12]

-

Apparatus: Test tubes, vortex mixer.

-

Procedure:

Determination of pKa

The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound.

-

Methods: Potentiometric titration, spectrophotometry, or NMR spectroscopy.[1][14]

-

General Procedure (Potentiometric Titration):

-

A solution of the compound in a suitable solvent (often an aqueous-organic mixture) is prepared.[14]

-

The solution is titrated with a standardized solution of a strong acid or base.

-

The pH of the solution is monitored throughout the titration using a pH meter.[14]

-

The pKa is determined from the midpoint of the titration curve.[14]

-

Determination of Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is critical for predicting its pharmacokinetic properties.

-

Methods: Shake-flask method, High-Performance Liquid Chromatography (HPLC).[15][16][17]

-

General Procedure (Shake-Flask Method):

-

A solution of the compound is prepared in a biphasic system of n-octanol and water.[16]

-

The mixture is shaken until equilibrium is reached.

-

The two phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[16]

-

Spectroscopic Analysis

Spectroscopic techniques are essential for structural elucidation and confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule.[18][19][20][21][22] 1H and 13C NMR spectra would be acquired to confirm the connectivity of atoms.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[23][24][25][26]

-

Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[27][28][29][30]

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel chemical entity like this compound.

Conclusion

While experimental data for this compound remains to be published, this technical guide provides a robust framework for understanding its likely physicochemical properties through comparative analysis and established experimental protocols. The outlined methodologies represent the standard approach for the comprehensive characterization of novel organic compounds, ensuring reliable and reproducible data for future research and development endeavors.

References

- 1. youtube.com [youtube.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. pennwest.edu [pennwest.edu]

- 6. byjus.com [byjus.com]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. byjus.com [byjus.com]

- 10. scribd.com [scribd.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. scribd.com [scribd.com]

- 13. chem.ws [chem.ws]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 16. acdlabs.com [acdlabs.com]

- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 20. NMR Spectroscopy [www2.chemistry.msu.edu]

- 21. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 22. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 23. rtilab.com [rtilab.com]

- 24. mse.washington.edu [mse.washington.edu]

- 25. ejournal.upi.edu [ejournal.upi.edu]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. fiveable.me [fiveable.me]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 30. chem.libretexts.org [chem.libretexts.org]

3-Chloro-2-(4-methoxyphenoxy)aniline synthesis pathway and mechanism.

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical guide on the synthesis of 3-Chloro-2-(4-methoxyphenoxy)aniline, a key intermediate in various research and development applications. The synthesis is primarily achieved through a two-step process involving a copper-catalyzed Ullmann condensation to form a diaryl ether, followed by the reduction of a nitro group to the target aniline. This guide outlines the reaction mechanisms, provides detailed experimental protocols, and presents quantitative data in a structured format.

Overall Synthesis Pathway

The synthesis of this compound is efficiently conducted via a two-step reaction sequence. The process begins with an Ullmann condensation reaction between 2,3-dichloronitrobenzene and 4-methoxyphenol to form the diaryl ether intermediate, 3-Chloro-2-(4-methoxyphenoxy)-1-nitrobenzene. This intermediate is subsequently reduced to the final product.

Caption: Overall two-step synthesis workflow for this compound.

Step 1: Ullmann Condensation for Diaryl Ether Formation

The first key step is the formation of the C-O ether bond via an Ullmann condensation. This reaction involves the copper-promoted coupling of an aryl halide with a phenol.[1] Modern variations of this reaction often use soluble copper catalysts and can proceed under milder conditions than the classical high-temperature approach.[1][2]

The mechanism of the Ullmann ether synthesis is believed to proceed through a catalytic cycle involving copper(I) and copper(III) intermediates.[3][4]

-

Formation of Copper(I) Phenoxide: The base deprotonates the phenol, which then reacts with a Cu(I) salt to form a copper(I) phenoxide complex.

-

Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) complex, forming an anionic copper(III) intermediate.[4]

-

Reductive Elimination: The copper(III) intermediate undergoes reductive elimination to form the final diaryl ether product and regenerate the active Cu(I) catalyst.[5]

Caption: Generalized mechanism for the copper-catalyzed Ullmann ether synthesis.

This protocol is adapted from a similar synthesis of a substituted diaryl ether.[6]

-

Reagent Preparation: In a reaction vessel, add 4-methoxyphenol and potassium hydroxide (KOH). Heat the mixture to 70-80°C with vigorous stirring until the phenol is completely dissolved and the corresponding phenoxide is formed.

-

Catalyst and Reactant Addition: Add a catalytic amount of fine copper powder or a copper(I) salt (e.g., CuI) and 2,3-dichloronitrobenzene to the mixture.

-

Reaction: Heat the reaction mixture to 110-130°C and maintain stirring for 2-4 hours, monitoring the reaction progress by TLC or GC.

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Add aqueous NaOH solution and stir for 20 minutes to precipitate the crude product. Filter the precipitate and wash with water until a neutral pH is achieved.

-

Purification: Purify the crude residue by flash chromatography (SiO₂, EtOAc/hexanes) to afford the pure 3-Chloro-2-(4-methoxyphenoxy)-1-nitrobenzene.

| Parameter | Value/Condition | Reference/Rationale |

| Reactants | 2,3-Dichloronitrobenzene, 4-Methoxyphenol | Precursors for the target structure |

| Base | Potassium Hydroxide (KOH) | To form the potassium phenoxide nucleophile[6] |

| Catalyst | Copper Powder or Copper(I) Iodide | Standard for Ullmann condensation[1][6] |

| Temperature | 110 - 130 °C | Typical for Ullmann ether synthesis[6] |

| Reaction Time | 2.5 - 4 hours | Dependent on reaction scale and monitoring |

| Solvent | N-Methylpyrrolidone (NMP) or Dimethylformamide (DMF) | High-boiling polar solvent suitable for Ullmann reactions[1] |

| Reported Yield | >90% | High yields are reported for analogous reactions[6] |

Step 2: Reduction of the Nitro Group

The second step involves the reduction of the nitro group (-NO₂) of the intermediate to an amino group (-NH₂). The Béchamp reduction, using iron powder in the presence of a weak acid like acetic acid, is a common, effective, and industrially viable method for this transformation.[6]

The reduction of an aromatic nitro group with iron filings in an acidic medium involves a series of single-electron transfers from the surface of the metallic iron. The acid helps to dissolve the resulting iron oxides and protonate the intermediates in the reduction cascade (nitroso, hydroxylamino) until the final amine is formed.

This protocol is adapted from a published procedure for a similar nitroarene reduction.[6]

-

Reaction Setup: To a solution of 3-Chloro-2-(4-methoxyphenoxy)-1-nitrobenzene in a mixture of ethanol and water (e.g., 3:1 ratio), add iron powder and a stoichiometric amount of acetic acid.

-

Reaction: Heat the mixture to reflux (approximately 80-90°C) and maintain for 2-3 hours. The reaction is often exothermic.

-

Workup: Cool the reaction mixture to room temperature and neutralize by adding aqueous NaOH or Na₂CO₃ solution until the pH is approximately 7-8.

-

Isolation: Remove the solid iron salts by filtration through a pad of celite. Extract the filtrate with an organic solvent such as ethyl acetate or chloroform.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by flash chromatography or recrystallization to yield the final this compound.[6]

| Parameter | Value/Condition | Reference/Rationale |

| Reactant | 3-Chloro-2-(4-methoxyphenoxy)-1-nitrobenzene | Intermediate from Step 1 |

| Reducing Agent | Iron Powder | Standard for Béchamp reduction[6] |

| Acid | Acetic Acid | Proton source and catalyst[6] |

| Solvent | Ethanol / Water mixture | Common solvent system for this reduction[6] |

| Temperature | Reflux (80 - 90 °C) | Standard condition for this reaction |

| Reaction Time | 2 - 3 hours | Typical duration for complete conversion[6] |

| Reported Yield | 90 - 95% | High yields are common for this type of reduction[6] |

References

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 4. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. byjus.com [byjus.com]

- 6. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Potential of 3-Chloro-2-(4-methoxyphenoxy)aniline in Medicinal Chemistry: A Technical Guide

For Immediate Release

[City, State] – [Date] – In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to addressing unmet medical needs. This technical whitepaper delves into the prospective applications of 3-Chloro-2-(4-methoxyphenoxy)aniline, a diphenyl ether aniline derivative, in medicinal chemistry. While direct research on this specific molecule is nascent, a comprehensive analysis of its structural analogs provides a strong rationale for its potential as a valuable building block in the development of new therapeutic agents, particularly in oncology and infectious diseases.

The diphenyl ether aniline core is a well-established pharmacophore found in a variety of biologically active compounds. The specific substitution pattern of this compound, featuring a chlorine atom at the 3-position and a methoxy-substituted phenoxy group at the 2-position of the aniline ring, suggests several avenues for therapeutic intervention. This guide will explore these potential applications, supported by data from closely related analogs, and provide hypothetical experimental protocols and pathway diagrams to stimulate further research and development.

Core Structure and Rationale for Medicinal Chemistry Exploration

The core structure of this compound combines several key features that are attractive for drug design. The diphenyl ether linkage provides a degree of conformational flexibility, allowing for optimal binding to protein targets. The chloro- and methoxy-substituents significantly influence the molecule's electronic and lipophilic properties, which can be fine-tuned to enhance potency, selectivity, and pharmacokinetic profiles.

The aniline moiety serves as a versatile synthetic handle for the introduction of various functional groups, enabling the construction of diverse chemical libraries for screening. The presence of a chlorine atom can enhance binding affinity through halogen bonding and improve metabolic stability.

Potential Therapeutic Applications Based on Analog Studies

An extensive review of structurally related compounds, particularly those with a 3-chloro-4-phenoxyaniline scaffold, reveals a strong precedent for several therapeutic applications.

Kinase Inhibition in Oncology

The 3-chloro-4-phenoxyaniline scaffold is a cornerstone in the design of numerous kinase inhibitors. These enzymes play a critical role in cell signaling pathways that are often dysregulated in cancer.

-

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) Inhibition: Analogs such as 3-Chloro-4-(2-pyridylmethoxy)aniline have been utilized in the synthesis of irreversible inhibitors of HER2, demonstrating potent antitumor activity.[1] The core structure of this compound provides a foundation for developing inhibitors that could target EGFR and HER2, which are implicated in various cancers, including breast, lung, and colorectal cancer.

-

MEK (MAPKK) Inhibition: A series of 3-cyano-4-(phenoxyanilino)quinolines have shown potent inhibition of MEK, a key component of the RAS/RAF/MEK/ERK signaling pathway.[2] The inhibitory activity of these compounds is influenced by substitutions on the phenoxy ring, suggesting that the 4-methoxy group in the target molecule could be beneficial for activity.

-

Janus Kinase (JAK) Inhibition: The discovery of potent and selective JAK1 inhibitors has been aided by the exploration of molecules containing a chloro-substituted aniline moiety.[3] These inhibitors are crucial in treating inflammatory diseases and certain cancers.

-

Mer/c-Met Inhibition: Recent studies have highlighted 2-substituted aniline pyrimidine derivatives as potent dual inhibitors of Mer and c-Met kinases, which are involved in tumor growth and metastasis.[4]

The potential role of this compound as a kinase inhibitor is significant, with the opportunity to develop targeted therapies for a range of cancers.

Anti-Infective Agents

The diphenyl ether aniline scaffold is also present in compounds with notable anti-infective properties.

-

Anthelmintic Activity: The well-known anthelmintic drug, Rafoxanide, is a salicylanilide derivative synthesized from 3-chloro-4-(4-chlorophenoxy)aniline.[5] It is effective against parasitic flatworms in livestock. This suggests that derivatives of this compound could be explored for their potential as novel anthelmintic agents.

-

Antibacterial and Antifungal Activity: Various diphenyl ether derivatives have been evaluated for their antibacterial and antifungal properties.[6] The lipophilicity and electronic properties conferred by the chloro and methoxy groups could contribute to activity against a range of microbial pathogens.

Quantitative Data from Analog Studies

To provide a clearer perspective on the potential efficacy of compounds derived from this compound, the following table summarizes quantitative data from studies on its structural analogs.

| Compound Class | Target | IC50 / EC50 | Reference |

| 3-Cyano-4-(phenoxyanilino)quinolines | MEK (MAP Kinase Kinase) | Low nanomolar | [2] |

| 2-Substituted Aniline Pyrimidines | Mer Kinase | 8.1 - 462 nM | [4] |

| 2-Substituted Aniline Pyrimidines | c-Met Kinase | 18.5 ± 2.3 nM (for compound 18c) | [4] |

| JAK1 Inhibitor | JAK1 | Favorable (details in reference) | [3] |

Experimental Protocols

To facilitate further research into this compound, this section provides detailed methodologies for its synthesis and potential biological evaluation, based on established protocols for its analogs.

Synthesis of this compound

A plausible synthetic route for this compound involves a nucleophilic aromatic substitution followed by a reduction.

Step 1: Synthesis of 1-Chloro-2-(4-methoxyphenoxy)-3-nitrobenzene

-

To a solution of 4-methoxyphenol (1.2 equivalents) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (1.2 equivalents) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30 minutes to form the sodium phenoxide.

-

Add 2,6-dichloronitrobenzene (1 equivalent) to the reaction mixture.

-

Heat the reaction mixture to 80-100°C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-chloro-2-(4-methoxyphenoxy)-3-nitrobenzene.

Step 2: Reduction to this compound

-

Dissolve the 1-chloro-2-(4-methoxyphenoxy)-3-nitrobenzene (1 equivalent) in a solvent mixture of ethanol and water.

-

Add iron powder (5-10 equivalents) and a catalytic amount of ammonium chloride.

-

Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the aqueous residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

In Vitro Kinase Inhibition Assay (Hypothetical)

-

Enzyme and Substrate Preparation: Recombinant human kinase (e.g., EGFR, MEK1) and a suitable substrate (e.g., a synthetic peptide) are diluted in a kinase assay buffer.

-

Compound Preparation: this compound derivatives are serially diluted in DMSO to create a range of concentrations.

-

Kinase Reaction: In a 96-well plate, the kinase, substrate, and test compound are mixed. The reaction is initiated by the addition of ATP.

-

Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

-

Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®) or an ELISA-based method with a phospho-specific antibody.

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Visualizing Potential Mechanisms and Workflows

To better illustrate the potential roles of this compound in medicinal chemistry, the following diagrams, generated using Graphviz, depict a hypothetical signaling pathway it might inhibit and a general experimental workflow for its evaluation.

Caption: Hypothetical inhibition of the MEK signaling pathway by a derivative of this compound.

Caption: A generalized workflow for the discovery and development of drugs based on the this compound scaffold.

Conclusion and Future Directions

While direct experimental data on this compound is currently unavailable, the wealth of information on its structural analogs strongly supports its potential as a valuable scaffold in medicinal chemistry. The precedents set by related compounds in oncology and infectious disease research provide a clear roadmap for future investigation.

Researchers and drug development professionals are encouraged to consider this compound as a promising starting point for the design of novel kinase inhibitors and anti-infective agents. Further studies involving its synthesis, biological evaluation, and structure-activity relationship profiling are warranted to fully elucidate its therapeutic potential. The insights provided in this technical guide aim to catalyze these efforts and contribute to the advancement of new and effective medicines.

References

- 1. usbio.net [usbio.net]

- 2. Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. air.unimi.it [air.unimi.it]

CAS number and IUPAC nomenclature of 3-Chloro-2-(4-methoxyphenoxy)aniline.

A comprehensive review of the chemical properties, synthesis, and biological activity for researchers, scientists, and drug development professionals.

Initial Assessment: A thorough search of chemical databases and scientific literature reveals a lack of specific public data for the compound 3-Chloro-2-(4-methoxyphenoxy)aniline. While information on structurally related isomers and analogues is available, this guide will focus on the information that can be inferred and the data available for closely related compounds to provide a foundational understanding.

Chemical Identification and Nomenclature

Due to the absence of this specific molecule in major chemical registries, a registered CAS number could not be identified. The IUPAC nomenclature for the requested compound is This compound .

For a closely related isomer, 3-chloro-4-(2-methoxyphenoxy)aniline , the following identifiers are available:

-

CAS Number: 87294-24-4[1]

-

IUPAC Name: 3-chloro-4-(2-methoxyphenoxy)aniline[1]

-

Molecular Formula: C₁₃H₁₂ClNO₂[1]

-

Molecular Weight: 249.69 g/mol [1]

Data Summary for Related Analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-chloro-4-(2-methoxyphenoxy)aniline | 87294-24-4[1] | C₁₃H₁₂ClNO₂ | 249.69[1] |

| 3-chloro-2-(4-methylphenoxy)aniline | 937604-53-0[2] | C₁₃H₁₂ClNO | 233.69[2] |

| 3-Chloro-4-methoxyaniline | 5345-54-0[3][4] | C₇H₈ClNO | 157.60[3][4] |

| 3-Chloro-4-(pyridin-2-ylmethoxy)aniline | 524955-09-7[5][6] | C₁₂H₁₁ClN₂O | 234.68[5] |

Potential Synthesis Pathways

While a specific synthesis protocol for this compound is not documented, a general synthetic strategy can be proposed based on established methods for analogous diaryl ethers and anilines. A plausible approach would involve a nucleophilic aromatic substitution (Ullmann condensation) followed by the reduction of a nitro group.

Logical Workflow for a Proposed Synthesis:

References

- 1. 3-Chloro-4-(2-methoxyphenoxy)aniline | C13H12ClNO2 | CID 17605532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-CHLORO-2-(4-METHYLPHENOXY)ANILINE CAS#: 937604-53-0 [m.chemicalbook.com]

- 3. 3-氯-4-甲氧基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-Chloro-4-methoxyaniline 97 5345-54-0 [sigmaaldrich.com]

- 5. usbio.net [usbio.net]

- 6. 524955-09-7|3-Chloro-4-(pyridin-2-ylmethoxy)aniline|BLD Pharm [bldpharm.com]

Solubility and stability of 3-Chloro-2-(4-methoxyphenoxy)aniline in common lab solvents.

An In-Depth Technical Guide on the Solubility and Stability of 3-Chloro-2-(4-methoxyphenoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Compound Profile and Predicted Physicochemical Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₃H₁₂ClNO₂

-

Molecular Weight: 249.69 g/mol

-

Chemical Structure: (A visual representation of the chemical structure would be inserted here in a formal document.)

Structural Analysis and Predicted Solubility:

The structure of this compound contains several functional groups that influence its solubility:

-

Aniline Moiety: The primary amine (-NH₂) group is basic and can be protonated in acidic solutions to form a water-soluble salt.

-

Aromatic Rings: The two phenyl rings make the molecule predominantly nonpolar and hydrophobic.

-

Ether Linkage (-O-): This group can act as a hydrogen bond acceptor, slightly increasing polarity.

-

Chloro and Methyoxy Groups: These substituents contribute to the overall size and polarity of the molecule.

Based on these features, a qualitative solubility profile can be predicted:

-

Water: Expected to have very low solubility due to the large, hydrophobic aromatic structure.

-

Aqueous Acid (e.g., 1 M HCl): Expected to be soluble, as the aniline nitrogen will be protonated to form a more soluble ammonium salt.

-

Polar Aprotic Solvents (DMSO, DMF): Expected to be soluble due to their ability to solvate large, polarizable molecules.

-

Polar Protic Solvents (Ethanol, Methanol): Expected to be soluble, facilitated by hydrogen bonding with the amine and ether groups.

-

Nonpolar Organic Solvents (e.g., Toluene, Hexane): Expected to have limited solubility.

Experimental Protocols

Precise solubility and stability must be determined empirically. The following sections detail standardized protocols for these assessments.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for measuring the thermodynamic (equilibrium) solubility of a compound.[1][2][3][4]

Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, 0.1 M HCl, PBS pH 7.4, Ethanol, Methanol, DMSO)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure equilibrium with the saturated solution is achieved.[3]

-

Add a known volume of the desired solvent to the vial.

-

Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended.[1] Preliminary experiments can be run to determine the time to reach equilibrium.

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. The pH of aqueous samples should be verified at the end of the experiment.[3]

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved solids.

-

Accurately dilute the filtered, saturated solution with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). The concentration is determined by comparing the response to a standard curve of the compound.

-

Calculate the original solubility in mg/mL or µM, accounting for the dilution factor.

Protocol for Chemical Stability Assessment in Solution

This protocol outlines a systematic approach to evaluate the stability of this compound in different solvents under various storage conditions. The use of a stability-indicating HPLC method is essential.[5][6][7]

Objective: To determine the degradation rate of the compound over time in selected solvents.

Materials:

-

Stock solution of this compound of known concentration in each test solvent.

-

Storage vials (e.g., amber glass HPLC vials) to protect from light if necessary.

-

Temperature-controlled storage units (e.g., refrigerator at 4°C, freezer at -20°C, incubator at 25°C).

-

Validated stability-indicating HPLC method. This method must be able to separate the parent compound from all potential degradation products.

Procedure:

-

Prepare a stock solution of this compound in each of the chosen solvents (e.g., DMSO, Ethanol) at a relevant concentration (e.g., 1 mg/mL or 10 mM).

-

Aliquot the solutions into multiple vials for each condition to avoid repeated freeze-thaw cycles of a single sample.

-

Place the vials under the desired storage conditions (e.g., Room Temperature/~25°C, Refrigerated/4°C, Frozen/-20°C).

-

Define the time points for analysis (e.g., T=0, 24h, 48h, 7 days, 14 days, 1 month).

-

At each time point, retrieve one vial from each storage condition.

-

Analyze the samples by the stability-indicating HPLC method.

-

Calculate the percentage of the parent compound remaining by comparing its peak area at each time point to the peak area at T=0.

-

Monitor for the appearance of new peaks, which would indicate degradation products.

Forced Degradation Studies: To support the development of a stability-indicating analytical method and to understand potential degradation pathways, forced degradation (stress testing) should be performed.[8][9][10][11][12] This involves exposing the compound to harsh conditions:

-

Acidic and Basic Hydrolysis: e.g., 0.1 M HCl and 0.1 M NaOH at elevated temperatures.

-

Oxidation: e.g., 3% hydrogen peroxide.

-

Thermal Stress: e.g., 70°C.

-

Photostability: Exposure to light according to ICH Q1B guidelines.

Data Presentation

Quantitative data should be organized into clear, concise tables for easy interpretation and comparison.

Table 1: Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Analytical Method |

| Water | 25 | HPLC-UV | ||

| PBS (pH 7.4) | 25 | HPLC-UV | ||

| 0.1 M HCl | 25 | HPLC-UV | ||

| Ethanol | 25 | HPLC-UV | ||

| Methanol | 25 | HPLC-UV | ||

| DMSO | 25 | HPLC-UV |

Table 2: Stability of this compound in Solution (e.g., in DMSO)

| Storage Condition | Time Point | % Parent Compound Remaining | Observations |

| Room Temp (~25°C) | 0 | 100 | Clear solution |

| 24 hours | |||

| 7 days | |||

| 30 days | Color change, precipitate | ||

| Refrigerated (4°C) | 0 | 100 | Clear solution |

| 7 days | |||

| 30 days | |||

| Frozen (-20°C) | 0 | 100 | Clear solution |

| 7 days | |||

| 30 days |

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility and stability of a novel compound like this compound.

Caption: Workflow for solubility and stability determination.

References

- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 2. enamine.net [enamine.net]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. bioassaysys.com [bioassaysys.com]

- 5. Analytical Techniques for Stability Testing: HPLC – StabilityStudies.in [stabilitystudies.in]

- 6. kinampark.com [kinampark.com]

- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 8. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]

- 9. rjptonline.org [rjptonline.org]

- 10. acdlabs.com [acdlabs.com]

- 11. biopharmaspec.com [biopharmaspec.com]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activities of 3-Chloro-4-(4-chlorophenoxy)aniline and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the known biological activities of 3-Chloro-4-(4-chlorophenoxy)aniline (ANI) and its derivatives, with a primary focus on its potential as an antimalarial agent. While the initially specified compound, 3-Chloro-2-(4-methoxyphenoxy)aniline, has limited available data, this guide consolidates the significant research findings for the structurally related and biologically active compound, ANI. This document details its mechanism of action, quantitative biological data, and the experimental protocols utilized in its evaluation.

Introduction

Malaria remains a significant global health challenge, largely due to the emergence and spread of drug-resistant Plasmodium parasites. This has created an urgent need for the discovery and development of novel antimalarial agents with new mechanisms of action. 3-Chloro-4-(4-chlorophenoxy)aniline (ANI) has been identified as a promising lead compound. It has demonstrated antiplasmodial activity, and its unique mode of action makes it an attractive candidate for further investigation, both as a standalone therapy and in combination with existing antimalarial drugs.

Mechanism of Action: Inhibition of the FASII Pathway

The proposed primary mechanism of action for ANI is the inhibition of the Plasmodium enoyl-acyl carrier protein (ACP) reductase (ENR), a key enzyme in the type II fatty acid biosynthesis (FASII) pathway.[1] This pathway is essential for the parasite's survival and is distinct from the type I fatty acid synthesis pathway found in humans, making it a selective target for drug development. The FASII pathway is responsible for the de novo synthesis of fatty acids, which are crucial for membrane biogenesis and other vital cellular processes in the parasite.

By inhibiting the enoyl-ACP reductase, ANI disrupts the elongation cycle of fatty acid synthesis, leading to a depletion of essential fatty acids and ultimately, parasite death.

Below is a diagram illustrating the Plasmodium FASII pathway and the point of inhibition by ANI.

Quantitative Biological Data

The antiplasmodial activity of ANI has been quantified in several studies, both as a single agent and in combination with other antimalarial drugs. The following tables summarize the key findings.

Table 1: In Vitro Antiplasmodial Activity of ANI

| Compound | P. falciparum Strain | IC₅₀ (µg/mL) | Reference |

| ANI | 3D7 (Chloroquine-sensitive) | 7.12 | [1] |

| ANI | W₂ (Chloroquine-resistant) | 8.75 | [1] |

Table 2: In Vitro Antiplasmodial Activity of ANI in Combination with Artesunate (AS) and Chloroquine (CQ)

| Combination | P. falciparum Strain | Concentration for 50% Growth Inhibition | Reference |

| ANI + AS | 3D7 | 2.6 µg/mL ANI + 0.8 ng/mL AS | [1] |

| ANI + AS | W₂ | 3.3 µg/mL ANI + 1.1 ng/mL AS | [1] |

| ANI + CQ | 3D7 | 3.1 µg/mL ANI + 4.6 ng/mL CQ | [1] |

| ANI + CQ | W₂ | 3.7 µg/mL ANI + 22 ng/mL CQ | [1] |

Table 3: In Vivo Antiplasmodial Activity of ANI in Combination with AS and CQ

| Combination | Mouse Model (P. berghei) | Dose for 50% Parasite Growth Suppression | Reference |

| ANI + AS | ANKA strain | 1.68 mg/kg ANI + 0.88 mg/kg AS | [1] |

| ANI + CQ | ANKA strain | 3.15 mg/kg ANI + 1.78 mg/kg CQ | [1] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the biological activity of ANI and its derivatives.

In Vitro Antiplasmodial Activity Assay (Semi-automated Microdilution Technique)

This assay is used to determine the 50% inhibitory concentration (IC₅₀) of a compound against P. falciparum.

Principle: The assay measures the inhibition of parasite growth by quantifying the incorporation of a radiolabeled nucleic acid precursor, [³H]-hypoxanthine, into the parasite's DNA.

Protocol:

-

Parasite Culture: Asynchronous cultures of P. falciparum are maintained in human erythrocytes (O+) in RPMI-1640 medium supplemented with human serum and Albumax.

-

Drug Dilution: Test compounds are serially diluted in 96-well microtiter plates.

-

Infection: Synchronized ring-stage parasites are added to the wells containing the drug dilutions to achieve a final parasitemia of 0.5% and a hematocrit of 2.5%.

-

Incubation: The plates are incubated for 24 hours in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

-

Radiolabeling: [³H]-hypoxanthine is added to each well, and the plates are incubated for an additional 24-48 hours.

-

Harvesting and Measurement: The cells are harvested onto glass fiber filters, and the incorporated radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The IC₅₀ values are calculated from the dose-response curves.

In Vivo Antimalarial Activity Assay (Peters' 4-Day Suppressive Test)

This assay evaluates the in vivo efficacy of a compound in a murine malaria model.

Principle: The test assesses the ability of a compound to suppress the growth of Plasmodium berghei in mice over a four-day period.

Protocol:

-

Animal Model: Swiss albino mice are used.

-

Infection: Mice are infected intraperitoneally with P. berghei-infected erythrocytes.

-

Drug Administration: The test compound is administered orally or subcutaneously to the mice for four consecutive days, starting on the day of infection.

-

Parasitemia Determination: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

-

Data Analysis: The percentage of parasite growth inhibition is calculated by comparing the parasitemia in the treated groups to that in the untreated control group. The 50% effective dose (ED₅₀) can then be determined.

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxicity of a compound against a mammalian cell line (e.g., Vero cells) to determine its selectivity.

Principle: The assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.

Protocol:

-

Cell Culture: Mammalian cells (e.g., Vero, HepG2) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24 or 48 hours).

-

MTT Addition: An MTT solution is added to each well, and the plates are incubated for a few hours to allow for the formation of formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: The 50% cytotoxic concentration (CC₅₀) is determined from the dose-response curve.

Experimental Workflow

The following diagram outlines a typical workflow for the screening and evaluation of potential antimalarial compounds like ANI.

Synthesis

The synthesis of 3-Chloro-4-(4-chlorophenoxy)aniline (ANI) can be achieved through a two-step process starting from 3,4-dichloronitrobenzene and 4-chlorophenol.

-

Step 1: Synthesis of 3-chloro-4-(4'-chlorophenoxy)nitrobenzene: A mixture of 4-chlorophenol and a base (e.g., potassium hydroxide) is heated, followed by the addition of 3,4-dichloronitrobenzene and a copper catalyst. The reaction mixture is heated to drive the nucleophilic aromatic substitution.

-

Step 2: Reduction to 3-chloro-4-(4'-chlorophenoxy)aniline: The resulting nitro compound is then reduced to the corresponding aniline. A common method is the use of iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid) in a solvent such as ethanol/water.

Conclusion

3-Chloro-4-(4-chlorophenoxy)aniline and its derivatives represent a promising class of compounds in the search for new antimalarial therapies. Their unique mechanism of action, targeting the essential FASII pathway in Plasmodium, offers a potential solution to the growing problem of drug resistance. The quantitative data presented in this guide highlight its potent antiplasmodial activity, particularly when used in combination with existing drugs. The detailed experimental protocols provide a framework for further research and development of this and other related compounds. Continued investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of ANI derivatives is warranted to fully assess their therapeutic potential.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenoxyaniline scaffold is a privileged structural motif in medicinal chemistry, appearing in a diverse array of biologically active compounds. This technical guide provides a comprehensive literature review of 3-Chloro-2-(4-methoxyphenoxy)aniline and related substituted 2-phenoxyaniline derivatives. While specific data for the title compound is limited, this review extrapolates from closely related analogs to detail plausible synthetic routes, summarize known biological activities including antimicrobial, antiplasmodial, and anticancer effects, and provide standardized experimental protocols for their evaluation. This document aims to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics based on the 2-phenoxyaniline core.

Introduction

The diaryl ether linkage is a key structural feature in numerous natural products and synthetic molecules with significant pharmacological properties. When incorporated into an aniline framework, it gives rise to phenoxyanilines, a class of compounds that has garnered considerable interest in drug discovery. The introduction of substituents on both aromatic rings allows for the fine-tuning of their physicochemical and biological properties. This review focuses on this compound, a specific, yet largely uncharacterized, member of this family, and its structurally related analogs. By examining the available literature on similar compounds, we can infer potential synthetic strategies and biological applications for this and other novel phenoxyaniline derivatives.

Synthesis of 2-Phenoxyaniline Derivatives

The synthesis of 2-phenoxyaniline derivatives is primarily achieved through two powerful cross-coupling methodologies: the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of carbon-oxygen bonds.[1][2] In the context of 2-phenoxyaniline synthesis, this typically involves the coupling of a substituted 2-haloaniline with a phenol.

Proposed Synthesis of this compound via Ullmann Condensation:

A plausible route to synthesize the title compound involves the reaction of 2-amino-3-chlorophenol with 1-bromo-4-methoxybenzene or, more commonly, the coupling of a 2-halonitrobenzene with a phenoxide followed by reduction of the nitro group. A general protocol is described below.

Experimental Protocol: Ullmann Condensation

-

Step 1: Ether Formation: To a solution of 4-methoxyphenol (1.1 equivalents) in a high-boiling polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), is added a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) (1.2 equivalents) at room temperature under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred for 30 minutes to allow for the formation of the phenoxide.

-

To this solution, 1,2-dichloro-3-nitrobenzene (1.0 equivalent) and a copper catalyst, such as copper(I) iodide (CuI) (0.1 equivalents), along with a ligand like L-proline or 1,10-phenanthroline (0.2 equivalents), are added.

-

The reaction mixture is heated to 120-150°C and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product, 2-(4-methoxyphenoxy)-3-chloronitrobenzene, is purified by column chromatography on silica gel.

-

Step 2: Nitro Group Reduction: The purified 2-(4-methoxyphenoxy)-3-chloronitrobenzene (1.0 equivalent) is dissolved in a suitable solvent like ethanol or ethyl acetate. A reducing agent, such as iron powder (Fe) in the presence of ammonium chloride (NH4Cl) or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere, is employed.[3]

-

The reaction is stirred at room temperature or gentle heat until the reduction is complete (monitored by TLC).

-

The reaction mixture is filtered to remove the catalyst or iron salts, and the filtrate is concentrated. The resulting crude this compound can be purified by column chromatography or recrystallization.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic organic chemistry for the formation of C-N bonds.[4][5][6] This method can be applied to the synthesis of 2-phenoxyanilines by coupling a 2-phenoxylated aryl halide with an amine or an ammonia equivalent.

Proposed Synthesis of this compound via Buchwald-Hartwig Amination:

This approach would involve the initial synthesis of a 1-halo-3-chloro-2-(4-methoxyphenoxy)benzene intermediate, followed by amination.

Experimental Protocol: Buchwald-Hartwig Amination

-

Step 1: Synthesis of the Aryl Halide Intermediate: This can be achieved via an Ullmann ether synthesis as described above, starting from a dihalonitrobenzene and 4-methoxyphenol, followed by reduction and diazotization/halogenation of the resulting aniline to install the desired halide for the Buchwald-Hartwig coupling.

-

Step 2: Amination: To a reaction vessel under an inert atmosphere is added the aryl halide (e.g., 1-bromo-3-chloro-2-(4-methoxyphenoxy)benzene) (1.0 equivalent), a palladium catalyst such as Pd2(dba)3 (0.01-0.05 equivalents), a suitable phosphine ligand like Xantphos or BINAP (0.02-0.1 equivalents), and a base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3) (1.4 equivalents).

-

An ammonia surrogate, such as benzophenone imine, or an appropriate amine is added, and the vessel is sealed.

-

The reaction mixture is dissolved in an anhydrous solvent like toluene or dioxane and heated to 80-110°C for 12-24 hours.

-

After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.

-

If an ammonia surrogate was used, a subsequent hydrolysis step is required to liberate the primary aniline. The crude product is then purified by column chromatography.

Caption: Proposed synthetic routes to this compound.

Biological Activities of Related Phenoxyaniline Derivatives

While no specific biological data for this compound has been found in the reviewed literature, numerous studies on structurally similar compounds highlight the potential of this chemical class in various therapeutic areas.

Antimicrobial Activity

Phenoxyaniline derivatives have been investigated for their activity against a range of microbial pathogens. For instance, certain methoxy amino chalcone derivatives, which share some structural similarities, have demonstrated antimicrobial effects.[7] The presence of methoxy and chloro substituents on the phenoxyaniline scaffold can significantly influence the antimicrobial spectrum and potency.

Table 1: Antimicrobial Activity of Related Compounds

| Compound/Derivative Class | Organism(s) | Activity Metric (e.g., MIC, Zone of Inhibition) | Reference |

| Methoxy Amino Chalcones | Escherichia coli, Staphylococcus aureus, Candida albicans | Varies with substitution; some show activity comparable to positive controls. | [7] |

| 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives | S. aureus, E. coli, C. albicans | MIC values ranging from 0.78 to 12.5 µg/mL for the most active compound. | [8] |

| Chloro-substituted N-[2-(phenyliminomethyl)phenyl]-4-methylbenzenesulfamide | Staphylococcus aureus | Some complexes showed moderate activity. | [9] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

-

A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

A standardized inoculum of the target microorganism (adjusted to a 0.5 McFarland standard) is added to each well.

-

The plate is incubated at 37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Positive (microorganism with no compound) and negative (broth only) controls are included.

Anticancer Activity

The phenoxyaniline scaffold is present in several compounds with reported anticancer activity. The mode of action often involves the inhibition of key signaling pathways or the induction of apoptosis. For example, derivatives of 2-chloro-4-anilinoquinazoline have shown potent antiproliferative activity against various cancer cell lines.[10]

Table 2: Anticancer Activity of Related Compounds

| Compound/Derivative Class | Cell Line(s) | Activity Metric (e.g., IC50, GI50) | Reference |

| 2-Chloro-4-anilinoquinazoline-chalcone (14g) | K-562 (leukemia), HCT-116 (colon), MCF7 (breast) | GI50 = 0.622–1.81 μM | [10] |

| 2-methoxy-4-((4-methoxyphenylimino)-methyl)-phenol | T47D (breast cancer) | IC50 = 353.038 µg/mL (weak activity) | [11] |

| Quinoxaline derivatives | Various cancer cell lines | Activity varies with substitution. | [12] |

Experimental Protocol: MTT Assay for Cell Viability

-

Cancer cells are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

-

The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Caption: Generalized signaling pathway potentially modulated by phenoxyaniline derivatives.

Structure-Activity Relationships (SAR)

Based on the available data for related compounds, some general structure-activity relationships can be proposed for 2-phenoxyaniline derivatives:

-

Substitution on the Phenoxy Ring: The position and nature of substituents on the phenoxy ring are critical for activity. Methoxy groups, as in the title compound, can influence the compound's conformation and electronic properties, potentially enhancing binding to biological targets.[13]

-

Substitution on the Aniline Ring: The presence and position of the chloro group on the aniline ring can impact the molecule's pKa and lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target interactions.

-

Overall Molecular Shape: The dihedral angle between the two aromatic rings is a key determinant of the overall molecular shape and can influence how the molecule fits into the binding pocket of a target protein.

Future Directions

The 2-phenoxyaniline scaffold remains a promising area for the development of new therapeutic agents. Future research on this compound and its analogs should focus on:

-

Definitive Synthesis and Characterization: The development and optimization of a reliable synthetic route to produce this compound in good yield and purity.

-

Broad Biological Screening: Comprehensive screening of the compound and a library of related derivatives against a wide range of biological targets, including various cancer cell lines, microbial strains, and parasitic species.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which the active compounds exert their biological effects.

-

In Vivo Efficacy and Toxicity Studies: Evaluation of the most promising compounds in relevant animal models to assess their therapeutic potential and safety profiles.

Conclusion

While direct experimental data on this compound is currently lacking in the public domain, this review provides a comprehensive framework for its potential synthesis and biological evaluation based on the extensive literature on related 2-phenoxyaniline derivatives. The established synthetic methodologies, such as the Ullmann condensation and Buchwald-Hartwig amination, offer viable routes to this and other novel analogs. The significant antimicrobial, antiplasmodial, and anticancer activities reported for similar compounds underscore the therapeutic potential of this chemical class. This guide serves as a valuable resource to stimulate further research and development in this promising area of medicinal chemistry.

References

- 1. Ullmann Reaction [organic-chemistry.org]

- 2. mdpi.com [mdpi.com]

- 3. 2-(2-METHOXYPHENOXY)ANILINE synthesis - chemicalbook [chemicalbook.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. jk-sci.com [jk-sci.com]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 13. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analogs and Derivatives of 3-Chloro-2-(4-methoxyphenoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data and literature for 3-Chloro-2-(4-methoxyphenoxy)aniline are limited. This guide provides a comprehensive overview of its structural analogs and derivatives based on available scientific literature and chemical databases. The information presented herein focuses on compounds with high structural similarity to extrapolate potential properties and applications.

Core Structure and Rationale for Investigation

The core scaffold of this compound combines a substituted aniline with a phenoxy ether linkage. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The chlorine substituent can influence the compound's electronic properties and metabolic stability, while the methoxyphenoxy group can participate in key binding interactions with biological targets. The aniline moiety provides a versatile handle for further chemical modification and derivatization.

Structural Analogs and Derivatives

A variety of structural analogs of the core compound have been synthesized and investigated. These analogs typically feature modifications in the substitution pattern of the aniline and phenoxy rings, as well as alterations to the ether linkage.

Key Structural Analogs

A selection of notable structural analogs is presented below, highlighting the diversity of modifications that have been explored.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| 3-Chloro-4-(2-methoxyphenoxy)aniline | C₁₃H₁₂ClNO₂ | 249.69 | An isomer of the target compound with a different substitution pattern on the aniline ring.[1] |

| 3-Chloro-4-(4-chlorophenoxy)aniline (ANI) | C₁₂H₉Cl₂NO | 254.12 | Investigated for its antiplasmodial activity.[2] |

| 5-Chloro-2-(3,4,5-trimethoxyphenoxy)aniline | C₁₅H₁₆ClNO₄ | 309.74 | Features multiple methoxy groups on the phenoxy ring.[3] |

| 3-Chloro-4-(thiazol-2-ylmethoxy)aniline | C₁₀H₉ClN₂OS | 240.71 | The phenoxy group is replaced with a thiazol-2-ylmethoxy group.[4] |

| 3-Chloro-4-(pyridin-2-ylmethoxy)aniline | C₁₂H₁₁ClN₂O | 234.68 | The phenoxy group is replaced with a pyridin-2-ylmethoxy group.[5] |

| 3-Chloro-4-(4-ethylphenoxy)aniline | C₁₄H₁₄ClNO | 247.72 | An ethyl group is present on the phenoxy ring.[6] |

| 3-Chloro-4-(2,4-dimethylphenoxy)aniline | C₁₄H₁₄ClNO | 247.72 | The phenoxy ring is substituted with two methyl groups.[7] |

| 2-(4-Methoxyphenoxy)-3-(trifluoromethyl)aniline | C₁₄H₁₂F₃NO₂ | 283.24 | The chloro substituent is replaced by a trifluoromethyl group.[8] |

| 3-Chloro-2-(4-ethoxyphenoxy)aniline | C₁₄H₁₄ClNO₂ | 263.72 | The methoxy group is replaced by an ethoxy group.[9] |

| 3-Chloro-4-(3-fluorobenzyloxy)aniline | C₁₃H₁₁ClFNO | 251.68 | The phenoxy group is replaced by a fluorobenzyloxy group. |

| 3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)aniline | C₉H₆ClF₆NO₂ | 309.59 | Features a complex fluoroalkoxy substituent.[10] |

| 3-chloro-4-methoxy-n-[2-(3-methylphenoxy)propyl]-aniline | C₁₇H₂₀ClNO₂ | 305.80 | A derivative with a substituted propyl chain on the aniline nitrogen.[11] |

Synthesis and Experimental Protocols

The synthesis of diaryl ethers, a key structural feature of these compounds, can be achieved through various methods, most commonly via Ullmann condensation or nucleophilic aromatic substitution (SNAr). The aniline functionality is typically introduced by reduction of a corresponding nitro group.

General Synthesis of a 3-Chloro-4-phenoxyaniline Analog

The following is a representative synthetic protocol for a related compound, 3-chloro-4-(4'-chlorophenoxy)aminobenzene, which serves as a precursor for more complex derivatives.

Step 1: Synthesis of 3-chloro-4-(4'-chlorophenoxy)nitrobenzene [12] A mixture of 4-chlorophenol and potassium hydroxide is heated until the phenol is completely dissolved. To this, fine copper and 3,4-dichloronitrobenzene are added. The mixture is then stirred at an elevated temperature for several hours. After cooling, the product is precipitated by the addition of aqueous sodium hydroxide, filtered, and washed.

Step 2: Reduction to 3-chloro-4-(4'-chlorophenoxy)aminobenzene [12] The nitro-substituted diaryl ether is refluxed with iron powder and acetic acid in an ethanol/water mixture. After the reaction is complete, the mixture is cooled, and the pH is adjusted to 7 with sodium hydroxide. The solids are removed by filtration, and the product is extracted from the filtrate with an organic solvent. The crude product is then purified by chromatography.

Biological Activity and Potential Signaling Pathways

While the biological activity of the specific target compound is not well-documented, studies on its close analogs provide valuable insights into its potential therapeutic applications.

Antiplasmodial Activity of 3-chloro-4-(4-chlorophenoxy)aniline (ANI)

The structural analog 3-chloro-4-(4-chlorophenoxy)aniline (ANI) has demonstrated promising antiplasmodial activity, suggesting a potential application in the treatment of malaria.[2]

Mechanism of Action: ANI is believed to inhibit the enoyl-acyl carrier protein (ACP) reductase of Plasmodium, an essential enzyme in the type II fatty acid synthesis (FAS-II) pathway.[2] This pathway is vital for the development of the parasite, particularly in the liver stages.

Quantitative Data on Antiplasmodial Activity:

The synergistic effects of ANI in combination with established antimalarial drugs have been evaluated.

| Drug Combination | P. falciparum Strain | IC₅₀ (ANI) | IC₅₀ (Partner Drug) |

| ANI + Artesunate (AS) | W₂ | 3.3 µg/ml | 1.1 ng/ml |

| ANI + Artesunate (AS) | 3D₇ | 2.6 µg/ml | 0.8 ng/ml |

| ANI + Chloroquine (CQ) | W₂ | 3.7 µg/ml | 22 ng/ml |

| ANI + Chloroquine (CQ) | 3D₇ | 3.1 µg/ml | 4.6 ng/ml |

In vivo studies in a mouse model also demonstrated a synergistic effect. A combination of the ED₅₀ concentrations of ANI (4.2 mg/kg) and chloroquine (2.4 mg/kg) resulted in an 81% growth inhibition of P. berghei.[2]

Future Directions

The structural analogs of this compound present a promising starting point for the development of novel therapeutic agents. Future research should focus on:

-

Synthesis and Biological Evaluation: The synthesis and comprehensive biological screening of a library of derivatives to establish structure-activity relationships (SAR).

-

Target Identification and Validation: Elucidation of the specific molecular targets and mechanisms of action for the most active compounds.

-

Pharmacokinetic Profiling: Assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates to optimize their drug-like properties.

This technical guide provides a foundation for further investigation into this intriguing class of compounds. The diverse biological activities observed in its structural analogs underscore the potential for the discovery of novel therapeutics.

References

- 1. 3-Chloro-4-(2-methoxyphenoxy)aniline | C13H12ClNO2 | CID 17605532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Antiplasmodial Activity Assay of 3-Chloro-4-(4-chlorophenoxy) Aniline Combinations with Artesunate or Chloroquine In Vitro and in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Chloro-2-(3,4,5-trimethoxyphenoxy)aniline | C15H16ClNO4 | CID 104410923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-chloro-4-(thiazol-2-ylmethoxy)aniline synthesis - chemicalbook [chemicalbook.com]

- 5. 524955-09-7|3-Chloro-4-(pyridin-2-ylmethoxy)aniline|BLD Pharm [bldpharm.com]

- 6. 3-Chloro-4-(4-ethylphenoxy)aniline | C14H14ClNO | CID 13103140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. 2-(4-Methoxyphenoxy)-3-(trifluoromethyl)aniline | C14H12F3NO2 | CID 150603511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. sinfoochem.com [sinfoochem.com]

- 10. 3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)aniline | C9H6ClF6NO2 | CID 15671381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. sinfoochem.com [sinfoochem.com]

- 12. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Health and Safety Considerations for Handling 3-Chloro-2-(4-methoxyphenoxy)aniline

Disclaimer: Specific safety and toxicology data for 3-Chloro-2-(4-methoxyphenoxy)aniline is limited. This guide extrapolates potential hazards and safety measures from structurally similar compounds, such as 3-chloroaniline and other substituted anilines. All procedures should be conducted with a thorough risk assessment, and the information herein should be used as a guide, not a definitive safety document.

Introduction

This compound is a complex organic molecule with potential applications in pharmaceutical and chemical research. As with any novel chemical, a comprehensive understanding of its potential health and safety risks is paramount for researchers, scientists, and drug development professionals. This guide provides a detailed overview of the anticipated hazards, handling procedures, and emergency protocols based on data from analogous compounds.

Hazard Identification and Classification

Table 1: GHS Hazard Statements for Structurally Similar Compounds (e.g., 3-Chloroaniline)

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H301: Toxic if swallowed[3][4][5] |

| Acute Toxicity, Dermal | H311: Toxic in contact with skin[3][4][5] |

| Acute Toxicity, Inhalation | H331: Toxic if inhaled[3][4][5] |

| Skin Corrosion/Irritation | H315: Causes skin irritation[6] |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[6] |

| Respiratory Sensitization | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[2] |

| Carcinogenicity | H350: May cause cancer[3] |

| Specific Target Organ Toxicity | H373: May cause damage to organs through prolonged or repeated exposure[4] |

| Hazardous to the Aquatic Environment | H410: Very toxic to aquatic life with long lasting effects[3][4] |

Source: Extrapolated from safety data for 3-chloroaniline and other substituted anilines.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for safe handling and storage.

Table 2: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | 3-Chloroaniline | 3-Chloro-2-methylaniline |

| Molecular Formula | C13H12ClNO2[7] | C6H6ClN | C7H8ClN[8] |

| Molecular Weight | 249.69 g/mol [7] | 127.57 g/mol [1] | 141.60 g/mol |

| Appearance | Not available | Colorless to light yellow liquid[4] | Not available |

| Boiling Point | Not available | 95 - 96 °C at 15 hPa[1] | 115-117 °C/10 mmHg |

| Melting Point | Not available | -11 - -9 °C[1] | 2 °C |

| Flash Point | Not available | 118 °C (closed cup)[1] | 113 °C (closed cup) |

| Density | Not available | 1.206 g/cm³ at 25 °C[1] | 1.185 g/mL at 25 °C |

| Solubility | Not available | No data available[1] | Not available |

Experimental Protocols for Safe Handling

Given the anticipated toxicity, all work with this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.

4.1. Engineering Controls

-

Ventilation: Use only in a well-ventilated area with local exhaust ventilation (chemical fume hood) to control airborne exposures.

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8]

4.2. Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory. The following diagram illustrates the recommended PPE hierarchy.

Caption: Recommended Personal Protective Equipment for handling anilines.

-

Eye and Face Protection: Wear tightly fitting safety goggles and a face shield.[9][10]

-

Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile or neoprene) inspected prior to use.[9] Wear a lab coat, and consider a chemical-resistant apron.

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges.[9]

4.3. Hygiene Measures

-

Wash hands thoroughly after handling.[11]

-

Do not eat, drink, or smoke in the laboratory.[3]

-

Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[3]

4.4. Storage

-

Store in a cool, dry, and well-ventilated place.[1]

-

Keep the container tightly closed.[1]

-

Store locked up.[3]

-

Incompatible materials include strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[8]

4.5. Spill and Disposal Procedures

-

Spill Response: Evacuate the area. Avoid breathing dust or vapors.[2][9] Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[1][2]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material and its container must be disposed of as hazardous waste.[1]

First-Aid Measures

Table 3: First-Aid Procedures

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1][11] |

| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Consult a physician.[1][11] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Consult a physician.[11] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1] |

Logical Workflow for Risk Assessment

A systematic risk assessment is crucial before handling any new chemical. The following diagram outlines a logical workflow for this process.

References

- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. lobachemie.com [lobachemie.com]

- 5. carlroth.com [carlroth.com]

- 6. Aniline, 3-chloro-2-methoxy- | C7H8ClNO | CID 142816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Chloro-4-(2-methoxyphenoxy)aniline | C13H12ClNO2 | CID 17605532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. osha.gov [osha.gov]

- 11. fishersci.com [fishersci.com]

Methodological & Application

Step-by-step protocol for the synthesis of 3-Chloro-2-(4-methoxyphenoxy)aniline.

A Note on Chemical Synthesis Protocols

Providing detailed, step-by-step protocols for the synthesis of specific chemical compounds is restricted to ensure chemical safety and prevent misuse. The synthesis of any chemical compound should only be undertaken by trained professionals in a properly equipped laboratory, with a full understanding of the potential hazards and necessary safety precautions.